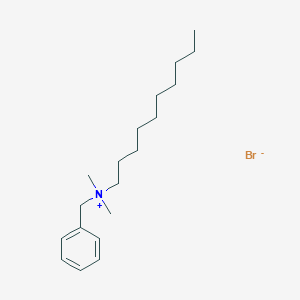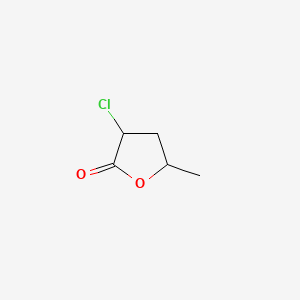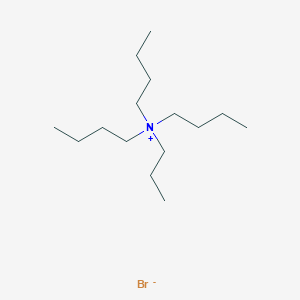
N,N-Dibutyl-N-propylbutan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N-propylbutan-1-aminium bromide: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and scientific applications. This compound, in particular, is characterized by its unique structure, which includes a nitrogen atom bonded to three alkyl groups and one butyl group, making it a versatile chemical in various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-N-propylbutan-1-aminium bromide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N-dibutylamine with 1-bromobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to promote the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-N-propylbutan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form amines and alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, sodium chloride, and sodium acetate. These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include quaternary ammonium salts with different anions.
Oxidation Reactions: Products include corresponding oxides and amines.
Reduction Reactions: Products include primary, secondary, or tertiary amines.
Scientific Research Applications
Chemistry: N,N-Dibutyl-N-propylbutan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields.
Biology and Medicine: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also investigated for its antimicrobial properties, making it a potential candidate for disinfectants and antiseptics.
Industry: In the industrial sector, this compound is used in the formulation of cleaning agents, fabric softeners, and antistatic agents. Its surfactant properties make it effective in reducing surface tension and improving the spreadability of liquids.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-N-propylbutan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and destroys microbial cell membranes.
Comparison with Similar Compounds
- N,N-Dimethyl-N-propylbutan-1-aminium bromide
- N,N-Diethyl-N-propylbutan-1-aminium bromide
- N,N-Dibutyl-N-methylbutan-1-aminium bromide
Comparison: N,N-Dibutyl-N-propylbutan-1-aminium bromide is unique due to its specific alkyl chain length and structure, which confer distinct surfactant properties. Compared to N,N-Dimethyl-N-propylbutan-1-aminium bromide, it has longer alkyl chains, resulting in higher hydrophobicity and better membrane-disrupting capabilities. This makes it more effective in applications requiring strong surfactant properties.
Properties
CAS No. |
36477-16-4 |
|---|---|
Molecular Formula |
C15H34BrN |
Molecular Weight |
308.34 g/mol |
IUPAC Name |
tributyl(propyl)azanium;bromide |
InChI |
InChI=1S/C15H34N.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DTZCGVKNUQJZGX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCC)(CCCC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


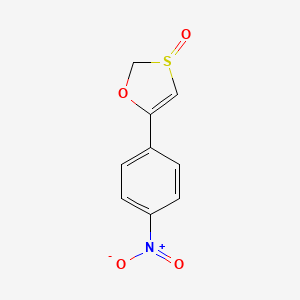
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
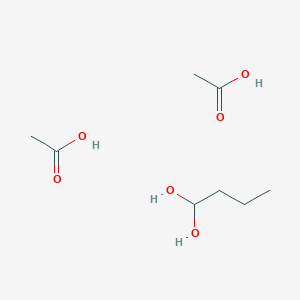
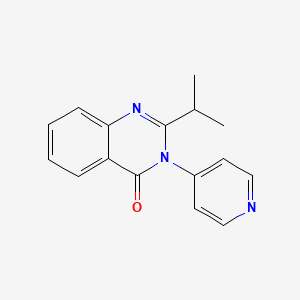
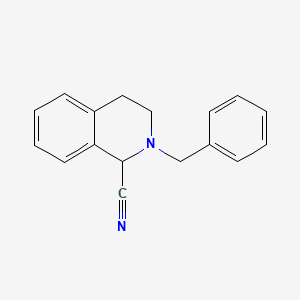

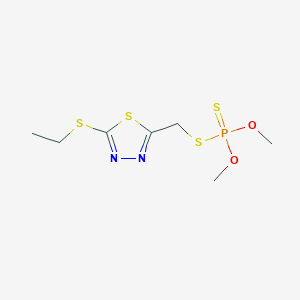
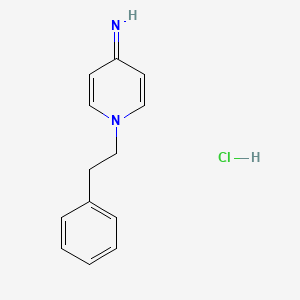
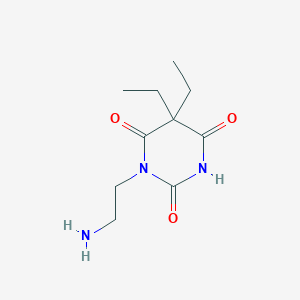

![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)

